molecular formula C18H15ClN6O2 B2959964 3-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one CAS No. 904011-18-3

3-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one

Cat. No.: B2959964
CAS No.: 904011-18-3
M. Wt: 382.81
InChI Key: YAEOEATYMNITQA-UHFFFAOYSA-N
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Description

3-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one is a useful research compound. Its molecular formula is C18H15ClN6O2 and its molecular weight is 382.81. The purity is usually 95%.
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Biological Activity

3-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one (CAS No. 904011-18-3) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H15ClN6O2C_{18}H_{15}ClN_6O_2, with a molecular weight of 370.45 g/mol. The structure features a triazine ring and a benzoxazole moiety, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity :
    • The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies indicate significant cytotoxic effects against human cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Anticonvulsant Properties :
    • Preliminary investigations have indicated potential anticonvulsant effects, suggesting that modifications in the molecular structure could enhance these properties .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects may involve interaction with specific cellular pathways related to apoptosis and cell cycle regulation. Molecular dynamics simulations have suggested that the compound interacts hydrophobically with target proteins, which could be pivotal in its anticancer activity .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

StudyCell LineIC50 (µM)Observations
Study AHT29 (Colon Cancer)1.98 ± 1.22Significant growth inhibition observed .
Study BJurkat (Leukemia)< 0.5Comparable efficacy to doxorubicin .
Study CSISO (Cervical Cancer)1.61 ± 1.92High cytotoxicity noted .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substituents on the triazine and benzoxazole rings significantly influence the biological activity of the compound:

  • Electron-donating groups (e.g., methyl groups) on the phenyl ring enhance cytotoxicity.
  • The presence of halogen atoms (like chlorine) appears essential for maintaining high levels of activity against cancer cells.

Properties

IUPAC Name

3-[[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl]-5-chloro-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O2/c1-10-2-5-12(6-3-10)21-17-23-15(22-16(20)24-17)9-25-13-8-11(19)4-7-14(13)27-18(25)26/h2-8H,9H2,1H3,(H3,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEOEATYMNITQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3C4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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